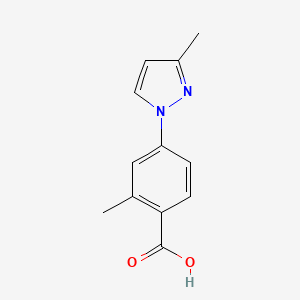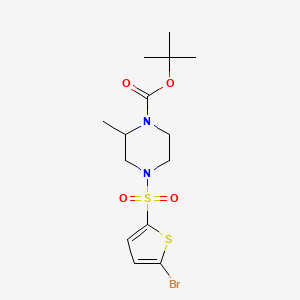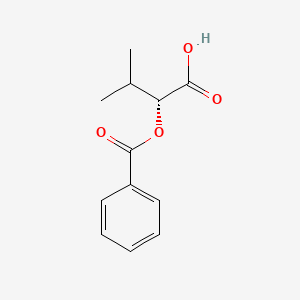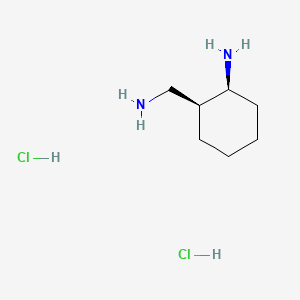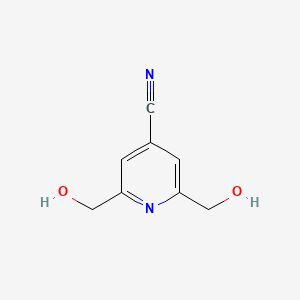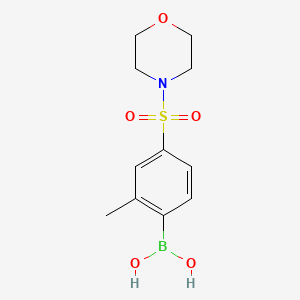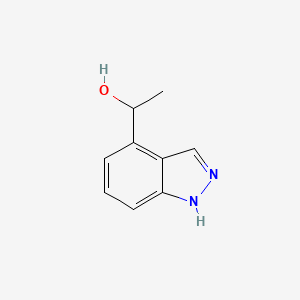![molecular formula C25H34Cl2O4Si2 B595711 3,6-Bis[[(tert-Butyldimethylsilyl]oxy]- 9H-xanthen-9-one CAS No. 121714-20-3](/img/structure/B595711.png)
3,6-Bis[[(tert-Butyldimethylsilyl]oxy]- 9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis[[(tert-Butyldimethylsilyl]oxy]- 9H-xanthen-9-one is a synthetic organic compound characterized by its unique structure, which includes tert-butyl(dimethyl)silyl groups and dichloro substituents on a xanthenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[[(tert-Butyldimethylsilyl]oxy]- 9H-xanthen-9-one typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of tert-butyl(dimethyl)silyl groups and the chlorination of the xanthenone core. The reaction conditions often involve the use of organosilicon reagents, such as tert-butyl(dimethyl)silyl chloride, and chlorinating agents like thionyl chloride or phosphorus pentachloride. The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis[[(tert-Butyldimethylsilyl]oxy]- 9H-xanthen-9-one can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The xanthenone core can be subjected to oxidation or reduction reactions to modify its electronic properties.
Hydrolysis: The tert-butyl(dimethyl)silyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis will produce hydroxylated xanthenone derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Bis[[(tert-Butyldimethylsilyl]oxy]- 9H-xanthen-9-one has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design and development.
Wirkmechanismus
The mechanism of action of 3,6-Bis[[(tert-Butyldimethylsilyl]oxy]- 9H-xanthen-9-one depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its interactions with molecular targets and pathways are still under investigation, but it is believed to interact with enzymes or receptors through its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Di-tert-butylcarbazole: Another compound with tert-butyl groups, used in organic electronics.
tert-Butyldimethylsilyloxyacetaldehyde: A related compound with a silyloxy group, used in synthetic chemistry.
tert-Butyldimethylsilyl trifluoromethanesulfonate: Used as a reagent in organic synthesis for introducing silyl groups.
Uniqueness
3,6-Bis[[(tert-Butyldimethylsilyl]oxy]- 9H-xanthen-9-one is unique due to its combination of tert-butyl(dimethyl)silyl groups and dichloro substituents on a xanthenone core. This unique structure imparts specific electronic and steric properties that can be exploited in various chemical and material applications.
Eigenschaften
IUPAC Name |
3,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,7-dichloroxanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34Cl2O4Si2/c1-24(2,3)32(7,8)30-21-13-19-15(11-17(21)26)23(28)16-12-18(27)22(14-20(16)29-19)31-33(9,10)25(4,5)6/h11-14H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWQZXWKLVBKAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C2=O)Cl)O[Si](C)(C)C(C)(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34Cl2O4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704414 |
Source


|
| Record name | 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121714-20-3 |
Source


|
| Record name | 2,7-Dichloro-3,6-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121714-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)
![5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B595630.png)
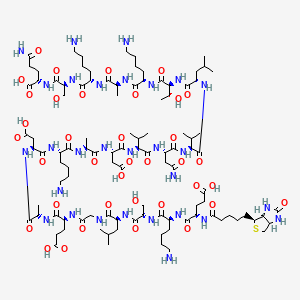
![1-(Benzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B595638.png)

